![molecular formula C18H26N2O2 B1586501 cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole CAS No. 370879-56-4](/img/structure/B1586501.png)

cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Overview

Description

“Cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole” is a chemical compound . It is also known as “cis-tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate” and "(3aR,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate" .

Molecular Structure Analysis

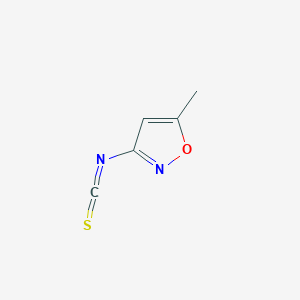

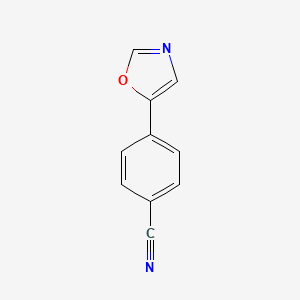

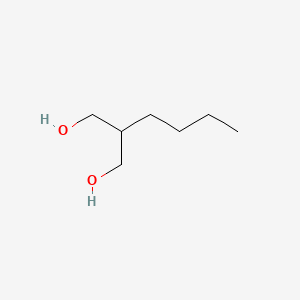

The molecule contains a total of 50 bonds, including 24 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), and 2 Pyrrolidines .Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, structure, formula, and molecular weight of “cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole” can be found on various chemical databases .Scientific Research Applications

Synthesis and Application in Asymmetric Lithiation-Substitution : Li, Schenkel, and Kozlowski (2000) presented a short, efficient synthesis of chiral 1,5-diaza-cis-decalins, demonstrating their effectiveness in the lithiation of N-Boc pyrrolidine and in the asymmetric deprotonation/substitution of benzylic substrates. This study highlights the potential of such compounds in asymmetric synthesis and their role as diamine ligands (Li, Schenkel, & Kozlowski, 2000).

Novel Bicyclic Oxalactam Synthesis and Ring-Opening Polymerization : Okada et al. (1990) synthesized a novel bicyclic oxalactam, demonstrating its use in anionic ring-opening polymerization to produce a new polyamide with varied cis/trans tetrahydropyran ring ratios in the main chain. This research contributes to the development of new materials and polymers (Okada et al., 1990).

Synthesis of Dihydropyrrolo[3,2-b]pyrroles for Organic Electronic Devices : Martins et al. (2018) focused on the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives for application in organic electronics. They achieved excellent yields and low reaction times, indicating the potential of these compounds in optoelectronic applications (Martins et al., 2018).

Electrochemical Oxidation in Diastereoselective Reactions : Lennartz, Sadakane, and Steckhan (1999) demonstrated that the 5-methoxylation of (R)-4-hydroxy-2-pyrrolidone can be achieved by direct electrochemical oxidation. This method is significant for diastereoselective amidoalkylation reactions, particularly in producing cis-stereoselective products (Lennartz, Sadakane, & Steckhan, 1999).

Asymmetric Synthesis of cis-2,5-Disubstituted Pyrrolidine : Xu et al. (2013) described an enantioselective synthesis of cis-2,5-disubstituted pyrrolidine, integrating biotechnology into organic synthesis. This approach is significant for synthesizing the core scaffold of β3-AR agonists (Xu et al., 2013).

Safety And Hazards

properties

IUPAC Name |

tert-butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-10-19(11-16(15)13-20)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEVXPVJRUPJLC-IYBDPMFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@H]2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363897 | |

| Record name | tert-Butyl (3aR,6aS)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | |

CAS RN |

370879-56-4 | |

| Record name | tert-Butyl (3aR,6aS)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.